molecular formula C3H3Cl B105463 Propargyl chloride CAS No. 624-65-7

Propargyl chloride

Cat. No. B105463
CAS RN: 624-65-7
M. Wt: 74.51 g/mol
InChI Key: LJZPPWWHKPGCHS-UHFFFAOYSA-N
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Description

Propargyl chloride is an organic compound with the formula HC≡CCH2Cl . It is a colorless liquid and a lacrymator . It is an alkylating agent that is used in organic synthesis .


Synthesis Analysis

Propargyl chloride has been synthesized in various ways. The commonest methods include the reaction between propargyl alcohol and thionyl chloride, and the gradual introduction of phosgene into propargyl alcohol and subsequent decomposition of the chloroformic acid propargyl ester in the presence of a tertiary amine .


Molecular Structure Analysis

The linear formula of Propargyl chloride is HC≡CCH2Cl . It has a molecular weight of 74.51 .


Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Physical And Chemical Properties Analysis

Propargyl chloride is a colorless liquid with a density of 1.0306 g/cm3 . It has a melting point of -78 °C and a boiling point of 57 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Propargyl Derivatives

Propargyl chloride is extensively used in the synthesis of propargyl derivatives, which serve as valuable intermediates and building blocks in organic chemistry. These derivatives are crucial for creating complex molecular structures due to their reactivity and ability to undergo various transformations. The introduction of the propargyl group into small-molecule building blocks can lead to new synthetic pathways, significantly expanding the scope of chemical synthesis .

Catalytic Propargylic Substitution Reactions

The compound plays a pivotal role in catalytic propargylic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of diverse functional groups into the propargylic position. The advancements in catalysis have led to the development of novel propargylic substitution methodologies, enhancing the efficiency and selectivity of these transformations .

Generation of Propargyl Radicals

In photochemistry, propargyl chloride is used to generate propargyl radicals through pulsed laser photolysis. These radicals are essential for studying reaction mechanisms and developing new photochemical processes. The ability to produce and observe propargyl radicals provides valuable insights into the dynamics of radical reactions .

Material Science Applications

Propargyl chloride is utilized in the synthesis of novel materials, such as tetraaryl and triaryl analogs of bisphenol A propargyl resins. These materials have potential applications in various industries, including plastics, coatings, and adhesives, due to their enhanced thermal and mechanical properties .

Emission Spectra Studies

Researchers employ propargyl chloride to study emission spectra upon photoexcitation. This application is significant in the field of spectroscopy, where understanding the emission properties of molecules is crucial for the development of new light-emitting materials and devices .

Homopropargylic Alcohol Synthesis

The synthesis of homopropargylic alcohols is another important application of propargyl chloride. These alcohols are valuable intermediates in organic synthesis, leading to the creation of various pharmaceuticals and natural products. The development of efficient protocols for their synthesis is an active area of research .

Safety And Hazards

Propargyl chloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is fatal if inhaled and may cause drowsiness or dizziness . It is suspected of damaging the unborn child .

Future Directions

The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future developments in this field .

properties

IUPAC Name

3-chloroprop-1-yne
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InChI

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2
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InChI Key

LJZPPWWHKPGCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3Cl
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DSSTOX Substance ID

DTXSID4060789
Record name 1-Propyne, 3-chloro-
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Molecular Weight

74.51 g/mol
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Physical Description

Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS]
Record name Propargyl chloride
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Product Name

Propargyl chloride

CAS RN

624-65-7
Record name 3-Chloro-1-propyne
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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10.7 g
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
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Quantity
18.2 g
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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Quantity
11.8 g
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reactant
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150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl chloride
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Propargyl chloride
Reactant of Route 4
Propargyl chloride
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Propargyl chloride

Q & A

Q1: What is the molecular formula and weight of propargyl chloride?

A1: Propargyl chloride has the molecular formula C3H3Cl and a molecular weight of 76.53 g/mol.

Q2: Are there any spectroscopic data available for propargyl chloride?

A2: Yes, researchers have used various spectroscopic techniques to characterize propargyl chloride. Proton resonance signals of the methylene and ethynyl hydrogens in propargyl chloride exhibit an upfield shift when transitioning from cyclohexane to benzene as a solvent, indicating complex formation. [] Infrared multiphoton excitation studies, coupled with UV excitation, have revealed insights into the photochemistry of propargyl chloride, including evidence of infrared multiphoton dissociation on the ground electronic state. [] Additionally, studies employing high-resolution electron energy loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS) have provided valuable information about the vibrational and electronic features of propargyl chloride when adsorbed onto silicon surfaces. []

Q3: How does propargyl chloride react with nucleophiles?

A3: Propargyl chloride readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. For example, propargyl chloride reacts with sodium phenolthiolate, leading to the formation of phenyl propargyl sulfone. []

Q4: Can propargyl chloride be used in cyclization reactions?

A4: Yes, propargyl chloride is a valuable building block in various cyclization reactions. For instance, palladium(0)-catalyzed cyclization of propargyl chlorides, alongside bromoallenes and carbonates containing internal nucleophiles like hydroxy and benzamide groups, can stereoselectively yield functionalized tetrahydrofuran. The reaction's effectiveness depends on the relative configuration of the benzamide and leaving groups, as well as the leaving group's nature. This bis-cyclization strategy has proven useful in the total synthesis of pachastrissamine, a bioactive marine natural product. []

Q5: How does the presence of a triple bond in propargyl chloride influence its reactivity?

A5: The triple bond in propargyl chloride participates in various reactions, including:

  • Alkoxycarbonylation: Propargyl chloride undergoes alkoxycarbonylation reactions to form chlorotetrolic esters. [, ] This reaction involves the insertion of carbon monoxide into the carbon-chlorine bond, followed by reaction with an alcohol.
  • Click Chemistry: Propargyl chloride acts as a precursor to propargyl azides, which readily participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of click chemistry. []
  • Polymerization: Propargyl chloride can undergo polymerization reactions, leading to the formation of polymers with conjugated bond systems. This polymerization is initiated by the opening of the propargyl triple bond, often activated by interaction with other molecules, such as poly(4-vinylpyridine). []

Q6: Are there any stereoselective reactions involving propargyl chloride?

A6: Yes, propargyl chloride can participate in enantioselective reactions. For instance, an iridium-catalyzed transfer hydrogenative coupling reaction involving propargyl chlorides and primary benzylic alcohols yields products of propargylation with high enantiomeric excess (ee). [, ] This reaction utilizes [Ir(cod){(R)-segphos}]OTf (cod = 1,5-cyclooctadiene, segphos = 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, Tf = trifluoromethanesulfonyl) as a catalyst and proceeds through a hydrogen exchange mechanism, forming allenyliridium-aldehyde pairs that subsequently combine to generate the desired chiral propargylation products.

Q7: How does propargyl chloride react with organometallic reagents?

A7: Propargyl chloride reacts with organolithium reagents, such as methyllithium (MeLi) and n-butyllithium (n-BuLi), to form 3-chloro-1-propynyllithium. [] This organolithium species is a valuable intermediate in organic synthesis, reacting with various electrophiles to form substituted alkynes. For instance, it can be used to synthesize chlorotetrolic esters. []

Q8: Can propargyl chloride be used to synthesize heterocycles?

A8: Yes, propargyl chloride is a valuable precursor for synthesizing selenium-containing heterocycles. For example, aryl isoselenocyanates react with propargyl chloride in the presence of malononitrile and triethylamine to yield 2-(3-aryl-2,3-dihydro-4-methyl-1,3-selenazol-2-ylidene)malononitriles as major products. [] Additionally, propargyl chloride can be employed in synthesizing linear and angular thienocoumarins and thiopyranocoumarins. []

Q9: What are the applications of propargyl chloride in material science?

A9: Propargyl chloride is used to synthesize oligomers with triple side-chain bonds, which can be further modified through reactions like hydrogenation and aminomethylation. [] Additionally, it can be utilized in the synthesis of silica nanoparticles incorporating triazolyl macrocycles, which are of interest due to their potential applications in various fields like catalysis and sensing. []

Q10: How is computational chemistry used to study the reactions of propargyl chloride?

A10: Computational chemistry plays a crucial role in understanding the reactivity of propargyl chloride:

  • Reaction Mechanisms: Ab initio calculations have been used to investigate the reaction mechanisms of propargyl chloride with chlorine radicals, providing insights into the addition, metathesis, and isomerization pathways involved. []
  • Potential Energy Surfaces: Density functional theory (DFT) calculations help map the potential energy surfaces of reactions involving propargyl chloride. These calculations provide information about the relative energies of reactants, intermediates, transition states, and products, enabling researchers to predict reaction pathways and product distributions. [, ]
  • Tunneling Effects: Theoretical investigations have revealed the significance of quantum mechanical tunneling in the dissociation of the propargyl chloride molecular ion. This understanding is crucial for accurately predicting reaction rates and product branching ratios. []
  • Photodissociation Dynamics: Computational methods, such as multireference ab initio calculations, help analyze the photodissociation dynamics of propargyl chloride. These calculations allow researchers to identify the electronic states involved in the photodissociation process and understand the energy partitioning among the photofragments. []

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